Cas no 489-39-4 ((+)-Aromadendrene)

(+)-Aromadendrene structure
Produktname:(+)-Aromadendrene
(+)-Aromadendrene Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1H-Cycloprop[e]azulene,decahydro-1,1,7-trimethyl-4-methylene-, (1aR,4aR,7R,7aR,7bS)-
- (+)-Aromadendrene
- AROMADENDRENE, (+)-(SG)
- alloaromadendrene
- aromadenderene
- aromandendrene
- (1aR,4aR,7R,7aR,7bS)-Decahydro-1,1,7-trimethyl-4-methylene-1H-cycloprop[e]azulene
- Aromadendr-7(15)-ene
- FS-8196
- 72747-25-2
- AKOS015913965
- 1ST169809
- DTXSID80881253
- (-)-AROMADENDRENE II
- (1AR-(1aalpha,4aalpha,7alpha,7abeta,7balpha))-decahydro-1,1,7-trimethyl-4-methylene-1H-cycloprop(e)azulene
- (1R,2S,8R,11R)-7-Methylene-3,3,11-trimethyltricyclo[6.3.0.02.4]undecane
- (+/-)-Aromadendrene
- DTXSID60862020
- EINECS 207-694-6
- HY-N8411
- (+)-Aromadendrene, >=97.0% (sum of enantiomers, GC)
- (1aR,4aR,7R,7aR,7bS)-1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene
- Aromadendrene
- AT37012
- 1H-Cycloprop[e]azulene, decahydro-1,1,7-trimethyl-4-methylene-, (1aR,4aR,7R,7aR,7bS)-
- CS-0144117
- CHEMBL2269083
- 489-39-4
- MFCD00062951
- (+)-Aromadendr-7(15)-ene
- 25246-27-9
- (1as,4as,7r,7ar,7br)-1,1,7-trimethyl-4-methylidene-octahydro-1ah-cyclopropa[e]azulene
- allo-Aromadendrene
- 14682-34-9
- (1aS,4aS,7R,7aR,7bR)-1,1,7-trimethyl-4-methylidene-decahydro-1H-cyclopropa[e]azulene
- ITYNGVSTWVVPIC-XVIXHAIJSA-N
- (1AR,4AR,7R,7AR,7BS)-1,1,7-TRIMETHYL-4-METHYLIDENE-OCTAHYDRO-1AH-CYCLOPROPA[E]AZULENE
- (1aR,4aR,7R,7aR,7bS)-1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[e]azulene
- DA-61217
- STL570264
-
- MDL: MFCD00062951
- Inchi: InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h10-14H,1,5-8H2,2-4H3/t10-,11-,12-,13?,14-/m1/s1
- InChI-Schlüssel: ITYNGVSTWVVPIC-XVIXHAIJSA-N
- Lächelt: C=C1CC[C@@H]2[C@@H](C2(C)C)C2[C@@H](CC[C@H]12)C
Berechnete Eigenschaften
- Genaue Masse: 204.18800
- Monoisotopenmasse: 204.188
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 0
- Schwere Atomanzahl: 15
- Anzahl drehbarer Bindungen: 0
- Komplexität: 299
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 5
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- XLogP3: 4.7
- Topologische Polaroberfläche: 0
Experimentelle Eigenschaften
- Farbe/Form: Oil
- Dichte: 0.912 g/mL at 20 °C(lit.)
- Schmelzpunkt: 262°C
- Siedepunkt: 261-263 °C(lit.)
- Flammpunkt: Fahrenheit: 194° f
Celsius: 90° c - Brechungsindex: n20/D 1.497
- Löslichkeit: Insuluble (1.3E-5 g/L) (25 ºC),
- PSA: 0.00000
- LogP: 4.27090
- Löslichkeit: Nicht bestimmt
- Optische Aktivität: [α]20/D +12±1°, neat
(+)-Aromadendrene Sicherheitsinformationen
- WGK Deutschland:3
- FLUKA MARKE F CODES:10-23
- Lagerzustand:2-8°C
(+)-Aromadendrene Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
ChemFaces | CFN95074-20mg |
Aromadendrene |
489-39-4 | > 95% | 20mg |
$40 | 2023-09-19 | |
SHENG KE LU SI SHENG WU JI SHU | sc-252389-5 mg |
(+)-Aromadendrene, |
489-39-4 | ≥95% | 5mg |
¥1,053.00 | 2023-07-10 | |
Aaron | AR003C1B-5mg |
(+)-Aromadendrene |
489-39-4 | 96% | 5mg |
$46.00 | 2025-02-11 | |
ChromaDex Standards | ASB-00011006-001-1g |
AROMADENDRENE, |
489-39-4 | 1g |
$762.00 | 2023-11-20 | ||
1PlusChem | 1P003BSZ-10mg |
(+)-Aromadendrene |
489-39-4 | 95% | 10mg |
$113.00 | 2024-05-01 | |
MedChemExpress | HY-N8411-5mg |
Aromadendrene |
489-39-4 | 95.50% | 5mg |
¥650 | 2024-04-18 | |
MedChemExpress | HY-N8411-10mg |
Aromadendrene |
489-39-4 | 95.50% | 10mg |
¥1110 | 2024-04-18 | |
TargetMol Chemicals | T8247-50mg |
(+)-Aromadendrene |
489-39-4 | 50mg |
¥ 2150 | 2024-07-20 | ||
TargetMol Chemicals | T8247-100mg |
(+)-Aromadendrene |
489-39-4 | 100mg |
¥ 3380 | 2024-07-20 | ||
TargetMol Chemicals | T8247-100 mg |
(+)-Aromadendrene |
489-39-4 | 98% | 100MG |
¥ 3,380 | 2023-07-11 |
(+)-Aromadendrene Verwandte Literatur
-
Braulio M. Fraga Nat. Prod. Rep. 2009 26 1125
-
Tetsu Ando,Rei Yamakawa Nat. Prod. Rep. 2015 32 1007
-
3. 224. Aromadendrene. Part IIC. B. Radcliffe,W. F. Short J. Chem. Soc. 1938 1200
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4. Two-dimensional nuclear magnetic resonance of sesquiterpenes. Part 2. Total assignment of (+)-aromadendrene, (+)-longicyclene, and γ-gurjunene by the two-dimensional INADEQUATE methodRobert Faure,Emile M. Gaydou,Olivier Rakotonirainy J. Chem. Soc. Perkin Trans. 2 1987 341
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5. Index pages
489-39-4 ((+)-Aromadendrene) Verwandte Produkte
- 25246-27-9(1H-Cycloprop[e]azulene,decahydro-1,1,7-trimethyl-4-methylene-, (1aR,4aS,7R,7aR,7bS)-)
- 10408-16-9((-)-Sabinene)
- 2009-00-9(Bicyclo[3.1.0]hexane,4-methylene-1-(1-methylethyl)-, (1R,5R)-)
- 3387-41-5(Sabinene)
- 1805560-82-0(Methyl 5-chloro-3-cyano-2-methylbenzoate)
- 1261730-42-0(2-Amino-4-methoxyphenylisocyanate)
- 251096-79-4(2-(4-chlorobenzenesulfonamido)-2-phenylacetic acid)
- 1804379-13-2(2-Cyano-4-(difluoromethyl)-3-iodopyridine-5-acetic acid)
- 946208-71-5(2,6-difluoro-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylbenzamide)
- 2757952-44-4(N-methyl-2-(piperazin-2-yl)acetamide)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:489-39-4)(+)-Aromadendrene

Reinheit:99%/99%/99%
Menge:25mg/50mg/100mg
Preis ($):167.0/270.0/424.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:489-39-4)Aromandendrene

Reinheit:>98%
Menge:5mg,10mg ,20mg ,50mg ,100mg,or customized
Preis ($):Untersuchung